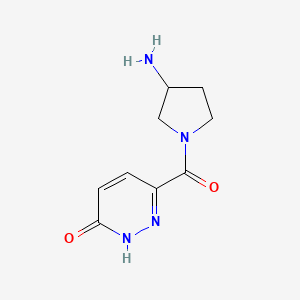

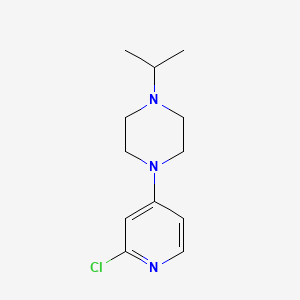

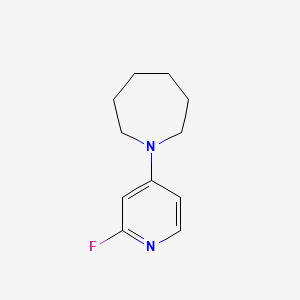

![molecular formula C9H9F3N4 B1474646 2-(8-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)ethan-1-amine CAS No. 1779997-08-8](/img/structure/B1474646.png)

2-(8-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)ethan-1-amine

Descripción general

Descripción

The compound “2-(8-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)ethan-1-amine” is a derivative of 1,2,4-triazolo[4,3-a]pyridine . It is part of a class of compounds known as triazolopyridines, which are nitrogen-containing heterocycles . These compounds have been found to exhibit a wide range of biological activities, including antifungal, antitumor, antibacterial, antiviral, herbicidal, and insecticidal properties .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of 1,2,4-triazolo[4,3-a]pyridine derivatives were synthesized from 2,3-dichloropyridine and hydrazine hydrate through multi-step reactions under microwave irradiation conditions . Another method involves the use of ethanol and hydrazine hydrate, followed by the addition of 2-chloropyrazine .Molecular Structure Analysis

The molecular structure of “this compound” is characterized by the presence of a triazolo[4,3-a]pyridine core, which is a hybrid nucleus made by the fusion of two pharmaceutically active moieties, i.e., triazole and pyridine . This core is capable of accepting and donating hydrogen bonds, making it a precise pharmacophore with a bioactive profile .Chemical Reactions Analysis

The chemical reactions involving “this compound” and similar compounds are typically characterized by their ability to undergo nucleophilic substitution reactions . For instance, the hydrazine group of a related compound was substituted via a nucleophilic reaction using hydrazine hydrate .Aplicaciones Científicas De Investigación

Synthesis Techniques

Several studies have focused on synthesizing and characterizing derivatives of triazolopyridines, which include methods for efficient synthesis and novel compound creation. For instance, Ibrahim et al. (2011) explored the acylation of heteroaromatic amines, leading to the facile and efficient synthesis of new classes of 1,2,3-Triazolo[4,5-b]pyridine and Pyrazolo[4,3-b]pyridine derivatives through cyanoacetylation reactions (Ibrahim et al., 2011). Similarly, Dolzhenko et al. (2011) detailed the molecular and crystal structure of a specific triazolotriazine derivative, providing insight into its chemical and physical properties (Dolzhenko et al., 2011).

Biological Activity

Research into the biological activity of fluorinated triazolopyridines has shown promising results. A study by Dolzhenko et al. (2008) presented the synthesis and evaluation of fluorinated 7-aryl-2-pyridyl-6,7-dihydro[1,2,4]triazolo[1,5-a][1,3,5]triazin-5-amines, indicating significant antiproliferative activity against cancer cell lines, suggesting potential therapeutic applications (Dolzhenko et al., 2008).

Structural and Optical Properties

A study on the structural and optical properties of triazolopyridine derivatives by Dymińska et al. (2022) provided detailed insights into the molecular structure, vibrational spectra, and luminescence of these compounds, highlighting their potential in various scientific and technological applications (Dymińska et al., 2022).

Electroluminescent Properties

Kang et al. (2017) investigated the synthesis, physical, and electroluminescent properties of [1,2,4]-triazolo[4,3-a]-pyridine-based bipolar red host materials for use in organic light-emitting diodes (OLEDs), demonstrating the compound's utility in enhancing electronic device performance (Kang et al., 2017).

Mecanismo De Acción

The pharmacokinetics of these compounds, including their absorption, distribution, metabolism, and excretion (ADME) properties, can vary widely and are influenced by their chemical structure . The molecular and cellular effects of these compounds’ actions can also vary depending on their specific targets and the biochemical pathways they affect .

Environmental factors such as pH, temperature, and the presence of other substances can influence the action, efficacy, and stability of these compounds . .

Direcciones Futuras

The future directions for research on “2-(8-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)ethan-1-amine” and similar compounds could involve further exploration of their biological activities and potential applications. For instance, the development of new antimicrobial agents with high antimicrobial performances and good environmental friendliness is increasingly urgent . Therefore, these compounds could be further studied for their potential in this area.

Análisis Bioquímico

Biochemical Properties

2-(8-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)ethan-1-amine plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as carbonic anhydrase and cholinesterase . The inhibition of these enzymes can lead to various physiological effects, including modulation of neurotransmitter levels and alteration of metabolic pathways. Additionally, this compound can form hydrogen bonds with target proteins, enhancing its binding affinity and specificity .

Cellular Effects

The effects of this compound on cellular processes are profound. This compound has been observed to influence cell signaling pathways, particularly those involving kinases and phosphatases . By modulating these pathways, this compound can affect gene expression and cellular metabolism. For instance, it has been shown to upregulate the expression of certain genes involved in oxidative stress response, thereby enhancing the cell’s ability to cope with reactive oxygen species .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One key mechanism is the inhibition of enzyme activity by binding to the active site of the enzyme . This binding can prevent the enzyme from interacting with its natural substrate, thereby reducing its activity. Additionally, this compound can induce conformational changes in target proteins, leading to altered protein function and downstream effects on cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods. The compound has shown stability under standard laboratory conditions, with minimal degradation over time . Long-term studies have indicated that prolonged exposure to this compound can lead to sustained changes in cellular function, such as persistent upregulation of stress response genes .

Dosage Effects in Animal Models

The effects of this compound vary with dosage in animal models. At low doses, the compound has been shown to have beneficial effects, such as enhanced cognitive function and reduced oxidative stress . At higher doses, toxic effects have been observed, including liver damage and neurotoxicity . These findings highlight the importance of careful dosage optimization in potential therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a crucial role in its metabolism . The compound can also affect metabolic flux by altering the levels of key metabolites, such as glucose and lipids . These interactions can have significant implications for cellular energy balance and overall metabolic health.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, which facilitate its movement across cellular membranes . Additionally, the compound has been shown to accumulate in specific tissues, such as the liver and brain, where it exerts its effects .

Subcellular Localization

The subcellular localization of this compound is critical for its activity. The compound has been found to localize in the mitochondria, where it can influence mitochondrial function and energy production . Additionally, it can be targeted to other organelles, such as the endoplasmic reticulum, through specific targeting signals and post-translational modifications .

Propiedades

IUPAC Name |

2-[8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F3N4/c10-9(11,12)6-2-1-5-16-7(3-4-13)14-15-8(6)16/h1-2,5H,3-4,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNKFPCAYGXJLTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C(=NN=C2C(=C1)C(F)(F)F)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F3N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

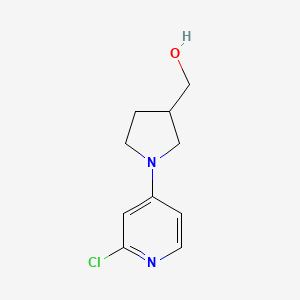

![5-(2-Chloropyridin-4-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B1474564.png)

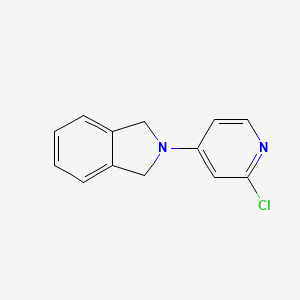

![(Hexan-2-yl)[2-(2-methoxyphenyl)ethyl]amine](/img/structure/B1474574.png)

![(Hexan-2-yl)[2-(3-methoxyphenyl)ethyl]amine](/img/structure/B1474579.png)